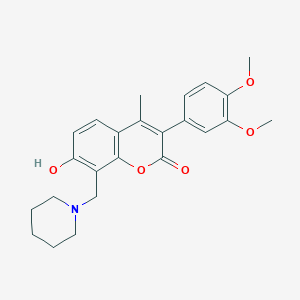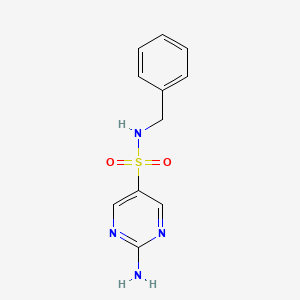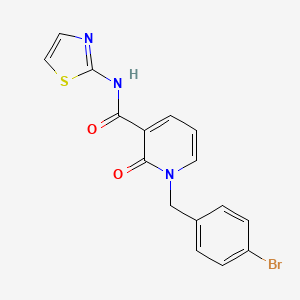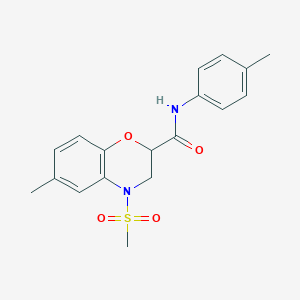
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with various functional groups, including methoxy, hydroxy, and piperidinylmethyl groups. The unique arrangement of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can be achieved through a multi-step synthetic route. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the substituents through various chemical reactions. The synthetic route typically includes:
Step 1: Formation of the chromen-2-one core through a cyclization reaction.
Step 2: Introduction of the 3,4-dimethoxyphenyl group via a Friedel-Crafts acylation reaction.
Step 3: Hydroxylation at the 7-position using a suitable oxidizing agent.
Step 4: Methylation at the 4-position using a methylating agent.
Step 5: Introduction of the piperidinylmethyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antibacterial, and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
- 3-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl (furan-2-yl)methanone
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of functional groups in 3-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27NO5 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C24H27NO5/c1-15-17-8-9-19(26)18(14-25-11-5-4-6-12-25)23(17)30-24(27)22(15)16-7-10-20(28-2)21(13-16)29-3/h7-10,13,26H,4-6,11-12,14H2,1-3H3 |
InChI Key |
UXLJJGBAQOYQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11254405.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254413.png)
![3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11254423.png)
![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)

![2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B11254441.png)

![methyl 4-[({[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11254446.png)

![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11254453.png)

![Methyl 3-{[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy}benzoate](/img/structure/B11254461.png)


